(r)-1-Aminobenzyl-phosphonic acid hydrochloride
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Overview
Description
“®-1-Aminobenzyl-phosphonic acid hydrochloride” likely refers to a compound that contains an aminobenzyl group, a phosphonic acid group, and a hydrochloride group. The “®” prefix indicates that this compound has a specific absolute configuration at a stereocenter .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the stereocenter. The “®” prefix suggests that the compound has a specific three-dimensional arrangement .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amino group might participate in acid-base reactions, and the phosphonic acid group could engage in reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of an amino group and a phosphonic acid group suggests that the compound could participate in hydrogen bonding, which would influence its solubility and melting point .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound shows promising biological activity, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .
Properties
IUPAC Name |
[(R)-amino(phenyl)methyl]phosphonic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NO3P.ClH/c8-7(12(9,10)11)6-4-2-1-3-5-6;/h1-5,7H,8H2,(H2,9,10,11);1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTSMPODGJTHMF-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(N)P(=O)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](N)P(=O)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClNO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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